molecular formula C9H15Cl2N3O2 B2952295 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride CAS No. 2172214-21-8

6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride

Cat. No.: B2952295
CAS No.: 2172214-21-8
M. Wt: 268.14
InChI Key: OIALVAIUTGHMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Synthesis Analysis

The synthesis of oxazines has been a subject of research for many years. For instance, a breakthrough in the area occurred when Coudert, Gillaizeau and co-workers described the three-step conversion of a precursor into a simple monosubstituted 1,4-oxazine .


Molecular Structure Analysis

Oxazines are characterized by a six-membered ring structure containing one oxygen and one nitrogen atom. The relative positions of these heteroatoms and the double bonds can vary, leading to different isomers .


Chemical Reactions Analysis

In the field of molecular electronics, it has been demonstrated that the de/rehydrogenation of 1,4-oxazine linkers can efficiently switch single-molecule junctions between a low-conducting and a high-conducting state .

Properties

IUPAC Name

6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c10-4-6-3-7(9(11)13)8-5-14-2-1-12(6)8;;/h3H,1-2,4-5,10H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIALVAIUTGHMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C=C(N21)CN)C(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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